3-Methyl-4-phenyl-3-buten-2-one
Overview
Description
While the provided papers do not directly discuss 3-Methyl-4-phenyl-3-buten-2-one, they offer insights into related compounds and their properties, which can be useful for a comprehensive analysis of the target molecule.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, includes steps such as Grignard reaction, oxidation, piperidine substitution, oximation, and reduction. An environmentally friendly catalytic hydrogenation with simple work-up has been developed to improve the yield to 95.5% . This information suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, with modifications to accommodate the specific functional groups and structure of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-4-phenyl-3-buten-2-one has been studied using various techniques. For example, the structure of 3-amino-1-phenyl-2-buten-1-one was investigated using density functional theory (DFT) and ab initio calculations, revealing a strong intramolecular hydrogen bond . Additionally, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, showing significant conformational details and supramolecular interactions . These studies indicate that advanced computational and analytical methods could be employed to analyze the molecular structure of 3-Methyl-4-phenyl-3-buten-2-one.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical behaviors. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for the synthesis of various heterocycles, demonstrating its versatility in cyclocondensation reactions with different heteronucleophiles . This suggests that 3-Methyl-4-phenyl-3-buten-2-one could also participate in similar reactions, potentially leading to a diverse range of heterocyclic compounds.
Physical and Chemical Properties Analysis
Although the papers do not provide direct information on the physical and chemical properties of 3-Methyl-4-phenyl-3-buten-2-one, they do offer data on related molecules. For example, the intramolecular hydrogen bond in 3-amino-1-phenyl-2-buten-1-one affects its vibrational frequencies, as observed in its Fourier transform infrared and Raman spectra . Such insights can be extrapolated to predict the influence of intramolecular interactions on the physical properties of 3-Methyl-4-phenyl-3-buten-2-one. Additionally, the supramolecular interactions observed in the X-ray diffraction studies of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers could inform predictions about the crystal packing and stability of 3-Methyl-4-phenyl-3-buten-2-one .
Scientific Research Applications
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Zinc Electroplating
- Field : Industrial Chemistry
- Application : 4-Phenyl-3-buten-2-one, also known as benzylideneacetone, is used as an additive for zinc electroplating in aqueous media . It is insoluble in water and is therefore dissolved in methanol before being added to electroplating baths .
- Method : The interactions between this additive, methanol, and water were studied using Nuclear Magnetic Resonance spectroscopy (NMR), Raman, and IR spectroscopy .
- Results : The study aimed to predict the structure and vibrational spectra (Raman spectra harmonic wavenumbers) of phenyl-3-buten-2-one by means of density functional theory (DFT) .
-
Substrate for Glutathione Transferase
- Field : Biochemistry
- Application : trans-4-Phenyl-3-buten-2-one is used as a substrate for glutathione transferase .
- Method : It reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
- Results : The reaction results in the formation of aromatic N2-substituted 2-pyrimidinamines .
Safety And Hazards
3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
(E)-3-methyl-4-phenylbut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFBHBDOAIIGS-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow crystalline solid with a sweet, fruity, berry, camphor odour | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl-4-phenyl-3-buten-2-one | |
CAS RN |
1901-26-4, 42968-14-9 | |
Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001901264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042968149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-167115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-methyl-4-phenyl-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-4-PHENYL-3-BUTEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4887E8C9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.